molecular formula C23H25NO5 B3381009 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid CAS No. 2137082-41-6

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid

Cat. No.: B3381009
CAS No.: 2137082-41-6
M. Wt: 395.4
InChI Key: OHEXMIDEHWZARW-UHFFFAOYSA-N
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Description

This compound features a cyclohexyl ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group and an acetic acid moiety linked via an ether bond. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . Key characteristics include:

  • Molecular Formula: C₂₄H₂₇NO₄ (based on building block data) .
  • Analytical Data: Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS: 193.9 Ų) aid in mass spectrometry identification .
  • Applications: Primarily used as a building block in organic synthesis, particularly for peptide and polymer modifications .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEXMIDEHWZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino group of cyclohexylamine through a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Formation of the Oxyacetic Acid Moiety: The protected amine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the oxyacetic acid linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the oxyacetic acid moiety.

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).

Major Products:

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Peptide Chains: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
The Fmoc group allows for selective reactions during peptide synthesis, facilitating the assembly of complex peptides without interference from other functional groups. This characteristic is crucial for developing peptide-based therapeutics, particularly in targeting specific biological pathways.

Biological Activity
Research indicates that compounds similar to 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.

Drug Delivery Systems

The lipophilic nature of the cyclohexyl group enhances the solubility and bioavailability of the compound, which is essential for drug delivery applications. The ability to modify the pharmacokinetics of drugs through such compounds can lead to improved therapeutic outcomes.

Interaction Studies

Biochemical Interactions
This compound can be utilized in interaction studies to understand its binding affinities with various biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) can be employed to study these interactions quantitatively.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity.
Study 3Peptide SynthesisSuccessfully used as a protective group in synthesizing bioactive peptides with enhanced stability.

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The deprotection step, involving piperidine, removes the Fmoc group, allowing the free amine to participate in subsequent coupling reactions.

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Structure : Replaces the cyclohexyl ring with a piperazine ring, introducing an additional nitrogen atom.
  • CAS : 180576-05-0 .
  • Key Differences: Flexibility: Piperazine’s six-membered ring with two nitrogen atoms increases polarity and conformational flexibility compared to the cyclohexyl group. Safety Data: No hazard classification available; handled as a laboratory chemical .

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic Acid

  • Structure: Features a pyridinone ring (aromatic with a ketone) instead of cyclohexane.
  • CAS : 1076196-99-0 .
  • Functionality: The α,β-unsaturated ketone may participate in conjugation or Michael addition reactions .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid

  • Structure : Incorporates a hexanedioic acid backbone with an Fmoc-protected amine.
  • CAS : 250384-77-1 .
  • Key Differences: Solubility: The dicarboxylic acid structure enhances water solubility compared to monocarboxylic analogs. Applications: Suitable for synthesizing branched peptides or polyfunctional polymers .

2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid

  • Structure : Substitutes cyclohexyl with a para-substituted benzene ring.
  • CAS : 106864-36-2 .
  • Applications: Useful in creating rigid spacers for bioconjugation .

Structural and Functional Comparison Table

Compound Name Core Structure CAS Number Molecular Formula Key Feature(s)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic Acid Cyclohexyl N/A C₂₄H₂₇NO₄ Rigid cyclohexyl backbone, CCS data
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid Piperazine 180576-05-0 C₂₂H₂₃N₃O₄ Flexible, dual nitrogen sites
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic Acid Pyridinone 1076196-99-0 C₂₃H₂₀N₂O₅ Aromatic, ketone functionality
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid Hexanedioic Acid 250384-77-1 C₂₃H₂₃NO₆ Enhanced solubility, dicarboxylic acid
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid Benzene 106864-36-2 C₂₄H₂₁NO₄ Aromatic rigidity

Commercial Availability and Suppliers

  • Target Compound : Available from Enamine Ltd (Catalog: EN300-126627) and Shanghai PI Chemical (PI-23428) .
  • Analogs : Supplied by Ambeed, Inc., Chemicalbook.in , and others, reflecting their utility in diverse research applications .

Biological Activity

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid (Fmoc-Cyclohexyl-OAc) is a synthetic organic compound primarily utilized in peptide synthesis as a protecting group for amino acids. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in the protection of amino groups during chemical reactions. The biological activity of Fmoc-Cyclohexyl-OAc is largely linked to its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO5C_{23}H_{25}NO_5, with a molecular weight of approximately 395.45 g/mol. The structure includes a cyclohexyl ring, which contributes to its steric properties and influences its reactivity during peptide synthesis.

PropertyValue
Molecular Formula C23H25NO5
Molecular Weight 395.45 g/mol
IUPAC Name This compound
CAS Number 2137082-41-6

The primary function of Fmoc-Cyclohexyl-OAc is as a protecting group in solid-phase peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur without interference from other functional groups. Deprotection is typically achieved using piperidine, which removes the Fmoc group and restores the amino functionality for further reactions.

Applications in Medicinal Chemistry

Fmoc-Cyclohexyl-OAc is integral in synthesizing various peptide-based drugs and therapeutic agents. Its unique structure allows for the creation of peptides with enhanced stability and bioactivity. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
  • Anticancer Activity : Certain peptides synthesized using Fmoc-Cyclohexyl-OAc have demonstrated cytotoxic effects on cancer cell lines.

Case Studies

  • Peptide Synthesis for Anticancer Agents :
    A study synthesized a series of peptides using Fmoc-Cyclohexyl-OAc as a protecting group, leading to compounds that exhibited significant cytotoxicity against breast cancer cells (MCF-7). The synthesized peptides were evaluated for their ability to induce apoptosis, showing promising results in preclinical models.
  • Enzyme Inhibition Studies :
    Another research project focused on synthesizing enzyme inhibitors using Fmoc-Cyclohexyl-OAc. The study found that certain synthesized peptides could inhibit specific proteases involved in cancer progression, highlighting the potential therapeutic applications of this compound.

Comparative Analysis with Similar Compounds

The effectiveness and uniqueness of Fmoc-Cyclohexyl-OAc can be compared with other commonly used protecting groups:

CompoundTypeKey Features
Fmoc-Gly-OH Amino AcidCommonly used, less sterically hindered
Fmoc-Lys(Boc)-OH Amino AcidContains additional Boc protection
Fmoc-Asp(OtBu)-OH Amino AcidProvides additional stability

Chemical Reactions Analysis

Table 1: Representative Synthetic Reactions

Reaction TypeReagents/ConditionsProduct Application
EtherificationBromoacetic acid, K₂CO₃, DMF, 60°CBackbone construction
Fmoc ProtectionFmoc-Cl, TEA, DCM, 0°C → RTAmine protection
Carboxylic Acid ActivationDCC, HOBt, DMF, RTPrecursor for peptide coupling

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), regenerating the free amine for further coupling . This reaction is critical in solid-phase peptide synthesis (SPPS).

Carboxylic Acid Derivatives

The carboxylic acid participates in:

  • Amide Bond Formation : Coupling with amines (e.g., HATU/DIPEA in DMF) to generate peptide linkages .

  • Esterification : Reaction with alcohols (e.g., methanol/H⁺) to form esters for solubility modulation.

Table 2: Functional Group Reactivity

Functional GroupReaction PartnerConditionsOutcome
Fmoc-protected aminePiperidineDMF, RT, 30 minFree amine generation
Carboxylic acidAmines (e.g., HATU)DMF, DIPEA, RT, 2 hrAmide bond formation
Cyclohexyl etherStrong acids (e.g., H₂SO₄)Reflux, 24 hrEther cleavage (rare)

Table 3: Example Reaction in Drug Development

StepReagentsRole of CompoundOutcome
1HATU, DIPEA, DMFCarboxylic acid activationPeptide coupling
2Piperidine/DMFFmoc deprotectionFree amine for next residue

Stability and Reaction Optimization

  • Thermal Stability : Decomposition observed above 200°C (DSC data).

  • Solvent Compatibility : Stable in DMF, DCM, and THF; avoid strong acids/bases to prevent ether cleavage .

Mechanistic Insights

  • Amide Coupling : Follows a carbodiimide-mediated mechanism, where the carboxylic acid forms an active ester intermediate before nucleophilic attack by the amine .

  • Fmoc Deprotection : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group .

This compound’s versatility in synthetic chemistry is underscored by its role in constructing structurally diverse peptides and small molecules. Experimental protocols emphasize the need for controlled reaction conditions to preserve the acid- and base-sensitive functionalities .

Q & A

Basic: What are the standard protocols for synthesizing 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid?

Answer:
The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

  • Resin functionalization : Use NovaSyn TGR resin for solid-phase peptide synthesis (SPPS) to anchor the cyclohexyloxyacetic acid moiety .
  • Coupling reactions : Activate Fmoc-protected intermediates with coupling agents like HBTU/HOBt in dichloromethane (DCM) or DMF at -10°C to 20°C .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF, followed by thorough washing to eliminate residual reagents .
  • Cleavage : Use TFA (trifluoroacetic acid) cocktails to cleave the product from the resin while preserving acid-labile functional groups .

Basic: What analytical methods are recommended to confirm purity and structural integrity?

Answer:

  • HPLC : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures purity (>95%) .
  • Mass spectrometry : MALDI-TOF confirms molecular weight accuracy (e.g., expected [M+H]+ for C₂₃H₂₅NO₆: 420.3 g/mol) .
  • NMR : ¹H and ¹³C NMR verify cyclohexyl ring conformation and Fmoc group integrity .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of toxic fumes (e.g., TFA during cleavage) .
  • Waste disposal : Collect all waste in designated containers for incineration by licensed hazardous waste handlers .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Solvent selection : Replace DCM with THF for better solubility of hydrophobic intermediates .
  • Temperature control : Maintain reactions at 0–4°C to suppress racemization during coupling steps .

Advanced: How can researchers resolve contradictions in reported stability data under acidic conditions?

Answer:

  • Controlled re-evaluation : Test stability in buffered solutions (pH 1–6) at 25°C and 37°C. Use HPLC to monitor degradation products (e.g., fluorenylmethanol from Fmoc cleavage) .
  • Incompatibility notes : Avoid prolonged exposure to strong acids (e.g., HCl) due to Fmoc group lability; use TFA sparingly .

Advanced: What strategies ensure stereochemical purity during cyclohexyl ring functionalization?

Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-configured amino acids early in synthesis to guide ring stereochemistry .
  • Dynamic resolution : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclohexanol oxidation .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .

Advanced: How does the compound interact with biological targets, and what assays validate these interactions?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., integrins) with immobilized compound .
  • Fluorescence quenching : Monitor interactions with serum albumin using tryptophan fluorescence assays .
  • In silico docking : Validate binding poses with AutoDock Vina and compare to experimental IC₅₀ values .

Basic: What storage conditions prevent degradation of the compound?

Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent Fmoc group photolysis .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate linkage .
  • Solvent stability : Dissolve in anhydrous DMSO for long-term storage (stable for >6 months) .

Advanced: What are the limitations of current synthetic routes for scaling to multi-gram quantities?

Answer:

  • Solid-phase limitations : SPPS is inefficient for large batches; switch to solution-phase synthesis with PEG-based solubilizing tags .
  • Cost of reagents : Replace HBTU with cheaper alternatives like EDC/HOBt without compromising yield .
  • Purification bottlenecks : Implement flash chromatography with gradient elution instead of HPLC for faster isolation .

Advanced: How can researchers mitigate batch-to-batch variability in peptide coupling efficiency?

Answer:

  • Pre-activation monitoring : Use FT-IR to confirm complete activation of carboxyl groups before coupling .
  • Quality control (QC) : Standardize resin swelling times (30 min in DMF) and coupling agent molar ratios (1:3:3 for amino acid/HBTU/DIEA) .
  • Automation : Employ peptide synthesizers with real-time feedback to adjust reaction parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid

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